molecular formula C13H10N2O2S B8813234 1-(Phenylsulfonyl)-4-azaindole

1-(Phenylsulfonyl)-4-azaindole

Cat. No. B8813234
M. Wt: 258.30 g/mol
InChI Key: HGOGRVVSSAWHTO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a phenylsulfonyl group attached

Preparation Methods

The synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the lithiation of 1-(phenylsulfonyl)-pyrrole, followed by a series of reactions to introduce the pyrrolo[3,2-b]pyridine core . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets through its sulfonyl and pyrrolo[3,2-b]pyridine moieties. These interactions can influence various biochemical pathways, depending on the specific application and target molecules involved .

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:

properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H10N2O2S/c16-18(17,11-5-2-1-3-6-11)15-10-8-12-13(15)7-4-9-14-12/h1-10H

InChI Key

HGOGRVVSSAWHTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in mineral oil, 203 mg, 5.08 mmol) was washed twice with hexane, and the residue suspended in DMSO (5 ml). 1H-Pyrrolo[3,2-b]pyridine (500 mg, 4.24 mmol) was added and the reaction stirred for 15 minutes. Benzenesulphonyl chloride (749 mg, 4.42 mmol) was added rapidly and the reaction stirred for 0.5 h. After quenching with water the product was extracted into EtOAc, dried (Na2SO4) and concentrated in vacuo. Chromatography (EtOAc, silica) yielded the title compound as a white crystalline solid (903 mg, 83%). δH (d6-DMSO) 8.48 (1H, dd, J 0.8, 3.8 Hz), 8.31 (1H, m), 8.15 (1H, d, J 3.8 Hz), 8.04 (2H, m), 7.72 (1H, m,), 7.61 (2H, m,), 7.36 (1H, dd, J 4.7, 8.4 Hz), 6.98 (1H, dd, J 0.8, 3.8 Hz). LCMS (ES+) RT 3.056 minutes, 259 (M+H)+.
Quantity
203 mg
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0 (± 1) mol
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500 mg
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749 mg
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5 mL
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Yield
83%

Synthesis routes and methods II

Procedure details

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